molecular formula C17H16O2 B1267600 4,4'-Diacetyldiphenylmethane CAS No. 790-82-9

4,4'-Diacetyldiphenylmethane

Cat. No.: B1267600
CAS No.: 790-82-9
M. Wt: 252.31 g/mol
InChI Key: UTELZOWACOGDKG-UHFFFAOYSA-N
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Description

4,4’-Diacetyldiphenylmethane is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . It is characterized by the presence of two acetyl groups attached to a diphenylmethane core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diacetyldiphenylmethane typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and diphenylmethane as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5CH2C6H5+2CH3COClAlCl3C6H5COCH3CH2C6H5COCH3+2HCl\text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + 2\text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH}_3\text{CH}_2\text{C}_6\text{H}_5\text{COCH}_3 + 2\text{HCl} C6​H5​CH2​C6​H5​+2CH3​COClAlCl3​​C6​H5​COCH3​CH2​C6​H5​COCH3​+2HCl

Industrial Production Methods

In industrial settings, the production of 4,4’-Diacetyldiphenylmethane follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diacetyldiphenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 4,4’-Dicarboxydiphenylmethane

    Reduction: 4,4’-Di(hydroxyethyl)diphenylmethane

    Substitution: 4,4’-Dibromodiphenylmethane or 4,4’-Dinitrodiphenylmethane

Scientific Research Applications

4,4’-Diacetyldiphenylmethane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4’-Diacetyldiphenylmethane involves its interaction with specific molecular targets. The acetyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The diphenylmethane core provides structural rigidity, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dihydroxydiphenylmethane
  • 4,4’-Dicarboxydiphenylmethane
  • 4,4’-Dinitrodiphenylmethane

Uniqueness

4,4’-Diacetyldiphenylmethane is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The acetyl groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTELZOWACOGDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285876
Record name 4,4'-Diacetyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-82-9
Record name 790-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diacetyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(ACETOPHENONE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the electrochemical behavior of 4,4'-diacetyldiphenylmethane?

A1: While the abstract provided for the paper "Polarographic reduction of aldehydes and ketones. XII. Simultaneous reduction of two carbonyl groups in this compound" [] doesn't delve into specific results, the title itself offers valuable insight. The research likely investigates how this compound behaves during polarographic reduction. This technique involves applying a varying voltage across a solution containing the analyte. By analyzing the resulting current-voltage curve, researchers can glean information about the reduction potentials and electrochemical reactions of the molecule. The title specifically mentions "simultaneous reduction of two carbonyl groups," suggesting that both carbonyl groups within the this compound molecule can undergo reduction under the appropriate conditions []. This information can be valuable in understanding the reactivity and potential applications of this compound.

Q2: How does the presence of two chromophores in this compound affect its spectral properties?

A2: The study "Interaction of chromophores in the protonated molecules of 4-acetyl- and 4,4′-diacetyldiphenylmethane and their analogs" [] likely examines how the two acetyl groups, each containing a carbonyl chromophore, interact with each other within the molecule, particularly in their protonated forms. This interaction can lead to unique spectral characteristics that differ from molecules possessing only a single chromophore. For example, the absorption and emission spectra might exhibit shifts in peak positions or changes in intensity due to electronic coupling between the chromophores []. Understanding these interactions is crucial for interpreting spectroscopic data and predicting the compound's behavior in various chemical environments.

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